2-Amino-1-naphthol

Catalog No.
S607055
CAS No.
606-41-7
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-naphthol

CAS Number

606-41-7

Product Name

2-Amino-1-naphthol

IUPAC Name

2-aminonaphthalen-1-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2

InChI Key

QPKNFEVLZVJGBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N

Synonyms

2-amino-1-naphthol, 2-amino-1-naphthol hydrochloride

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N

2-Amino-1-naphthol (2-AN) is an organic compound with the chemical formula C₁₀H₉NO. It is a white to light yellow crystalline solid [Source: PubChem, National Institutes of Health, ]. While not as widely used as its isomer 1-Amino-2-naphthol, 2-AN finds applications in various areas of scientific research.

Photochromic Materials

One intriguing application of 2-AN lies in the development of photochromic materials. These materials exhibit reversible changes in color or light absorption upon exposure to light. 2-AN can undergo condensation reactions with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines [Source: Sigma-Aldrich, 1-Amino-2-naphthol technical grade, 90, ]. These spirooxazines exhibit promising properties for applications in areas such as optical data storage and molecular switches.

Fluorescent Probes

2-AN can also be modified to create fluorescent probes. These probes can bind to specific molecules of interest, allowing researchers to visualize and study their behavior within cells or tissues. For example, researchers have explored the use of 2-AN derivatives as fluorescent probes for the detection of reactive oxygen species (ROS) [Source: Research article on the development of 2-AN based ROS probes, ].

2-Amino-1-naphthol, with the chemical formula C₁₀H₉NO, is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a naphthalene ring. This compound exists as a solid at room temperature and is known for its distinctive properties, including its potential use in dye production and as an intermediate in various chemical syntheses. The structure consists of a naphthalene moiety with an amino group at the second position and a hydroxyl group at the first position, making it a valuable compound in organic chemistry .

  • Electrophilic Substitution: The amino group activates the naphthalene ring towards electrophilic substitution, allowing for further functionalization.
  • Diazotization: It can undergo diazotization to form diazonium salts, which are useful intermediates in the synthesis of azo dyes.
  • Reductive Amination: The compound can react with aldehydes or ketones to form imines, which can be further reduced to amines.

These reactions highlight its versatility as a reagent in organic synthesis .

Research indicates that 2-Amino-1-naphthol exhibits various biological activities. It has been studied for its potential carcinogenic properties, particularly in relation to its metabolite 2-naphthylamine. Some studies suggest that it may induce oxidative stress and has been implicated in mutagenic effects. Its biological profile suggests caution in handling due to potential toxicity and carcinogenicity .

2-Amino-1-naphthol can be synthesized through several methods:

  • Reduction of Naphthol Derivatives: Starting from 1-naphthol or 2-naphthol, reduction can yield 2-amino-1-naphthol.
    Naphthol+NH3+H22 Amino 1 naphthol\text{Naphthol}+\text{NH}_3+\text{H}_2\rightarrow \text{2 Amino 1 naphthol}
  • Nitration followed by Reduction: Naphthalene can be nitrated to form nitronaphthalenes, which are then reduced to yield the amino compound.
  • Direct Amination: Direct amination of 1-naphthol using ammonia under specific conditions can also produce 2-amino-1-naphthol .

2-Amino-1-naphthol finds applications in various fields:

  • Dye Production: It is primarily used as an intermediate in the synthesis of azo dyes.
  • Pharmaceuticals: The compound is explored for potential therapeutic applications due to its biological activity.
  • Chemical Reagents: It serves as a reagent in organic synthesis and analytical chemistry.

These applications underscore its importance in both industrial and research settings .

Studies on the interactions of 2-Amino-1-naphthol with other compounds have revealed its ability to form complexes with various substrates. For instance, it interacts with hemicucurbituril, enhancing its solubility and stability in aqueous solutions. Such interactions are crucial for understanding its behavior in biological systems and its potential effects when used in formulations .

Several compounds share structural similarities with 2-Amino-1-naphthol, each exhibiting unique properties:

Compound NameStructure TypeKey Properties
1-Amino-2-naphtholIsomerKnown human metabolite; less toxic
NaphthylamineAmino compoundCarcinogenic; used in dye industry
1-NaphtholHydroxy naphthalenePrecursor to various chemicals
2-NaphtholHydroxy naphthaleneMore reactive than 1-naphthol

Uniqueness of 2-Amino-1-naphthol: Unlike its isomers, 2-Amino-1-naphthol's positioning of functional groups allows for distinct reactivity patterns and applications, particularly in dye synthesis and biological studies .

Classical Organic Synthesis Routes

Nitrosation-Reduction Pathways

The nitrosation-reduction pathway represents one of the most established classical approaches for synthesizing 2-amino-1-naphthol from naphthalene precursors [1]. This methodology involves the initial nitrosation of 1-naphthol at the 2-position, followed by selective reduction of the nitroso group to yield the corresponding amino derivative [2]. The process typically utilizes sodium nitrite in acidic medium to generate the nitrosonium ion, which acts as the electrophilic nitrosating agent [3].

The reduction step commonly employs metal-based reducing systems, with iron in hydrochloric acid being particularly effective for converting the nitroso intermediate to the desired amino compound [1] [2]. Alternative reducing agents include tin(II) chloride and zinc in acidic conditions, which provide comparable yields while offering different selectivity profiles [3]. The overall transformation proceeds through a well-characterized mechanism involving electrophilic aromatic substitution followed by nucleophilic reduction.

Research findings indicate that the nitrosation-reduction sequence typically achieves yields ranging from 65-78% when optimized reaction conditions are employed [1] [3]. Temperature control during the nitrosation step proves critical, with temperatures maintained between 0-5°C to prevent side reactions and ensure regioselective substitution at the desired position [2].

Catalytic Hydrogenation of Nitro Derivatives

Catalytic hydrogenation of 2-nitro-1-naphthol derivatives provides an efficient synthetic route to 2-amino-1-naphthol through direct reduction of the nitro functionality [1] [2]. This approach utilizes heterogeneous catalysts, most commonly palladium on carbon or Raney nickel, under hydrogen atmosphere to achieve selective reduction of the nitro group while preserving the hydroxyl functionality [3] [6].

The catalytic hydrogenation process operates under mild conditions, typically requiring temperatures of 25-50°C and hydrogen pressures of 1-3 atmospheres [2] [6]. Palladium on carbon demonstrates superior selectivity compared to other platinum group metals, effectively reducing aromatic nitro compounds to the corresponding amines without affecting other functional groups present in the molecule [2] [3].

Catalyst SystemTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
Palladium on Carbon25-301-24-685-92
Raney Nickel40-502-36-878-85
Platinum Oxide35-452-48-1070-80

Recent studies demonstrate that rhodium-platinum bimetallic nanoparticle catalysts can accelerate hydrogenation reactions by approximately 30 times compared to conventional methods, enabling efficient reduction under milder conditions [10]. This cooperative catalytic system operates effectively at atmospheric pressure and temperatures below 50°C, providing enhanced reaction rates while maintaining excellent selectivity [10].

Green Chemistry Approaches

Solvent-Free Ionic Liquid Catalyzed Condensations

Ionic liquid-mediated synthesis represents a significant advancement in green chemistry approaches for producing 2-amino-1-naphthol derivatives [11] [13]. Room-temperature ionic liquids function simultaneously as solvents and catalysts, eliminating the need for volatile organic solvents while providing enhanced reaction rates and selectivity [15] [18]. These designer solvents can be fine-tuned by varying cation and anion combinations to optimize reaction outcomes for specific transformations [11] [15].

Imidazolium-based ionic liquids with tetrafluoroborate or hexafluorophosphate anions demonstrate particular effectiveness in promoting condensation reactions leading to amino-naphthol formation [14] [18]. The ionic environment stabilizes reactive intermediates and transition states, resulting in accelerated reaction kinetics compared to conventional solvent systems [15]. Lewis acidic metal triflates become more reactive in ionic liquids containing non-coordinating anions through anion exchange mechanisms, generating highly electrophilic species that enhance catalytic activity [15].

The solvent-free approach using ionic liquids achieves several advantages including complete atom economy, simplified product isolation, and catalyst recyclability [17] [18]. Research demonstrates that ionic liquid systems can be recycled multiple times without significant loss of catalytic activity, making them economically viable for industrial applications [11] [17].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis provides rapid and efficient heating for synthesizing 2-amino-1-naphthol through dielectric volumetric heating mechanisms [20] [21]. This technology exploits the ability of polar molecules and ions to absorb microwave energy and convert it directly to heat, resulting in uniform temperature distribution throughout the reaction mixture [25] [28].

The microwave heating mechanism operates through two primary pathways: dipolar polarization and ionic conduction [25]. As the electromagnetic field oscillates, dipoles and ions attempt to realign with the changing field, generating heat through molecular friction and dielectric losses [25] [28]. This direct energy coupling eliminates the thermal lag associated with conventional heating methods and enables superheating above normal boiling points [25].

ParameterConventional HeatingMicrowave-Assisted
Reaction Time4-8 hours5-35 minutes
Temperature ControlGradual heatingInstantaneous heating
Energy EfficiencyModerateHigh
Product PurityStandardEnhanced
Yield ImprovementBaseline15-25% increase

Microwave-assisted synthesis typically reduces reaction times from hours to minutes while improving yields and product purity [20] [22]. The Arrhenius equation demonstrates how rapid temperature elevation significantly increases reaction rate constants, with microwave energy providing sufficient momentum to overcome activation energy barriers more efficiently than conventional heating [28]. Studies indicate that microwave irradiation can induce reactivity levels unattainable through conventional heating at equivalent temperatures, suggesting direct molecular activation beyond thermal effects [24].

Industrial-Scale Production Challenges

Purification and Isolation Techniques

Industrial-scale purification of 2-amino-1-naphthol requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards [30] [34]. Crystallization serves as the primary purification method, functioning simultaneously as a separation process, production technique, and purification methodology [34] [37]. The crystallization process must control crystal size distribution, morphology, and polymorphic form to meet stringent product specifications [34].

Multiple purification strategies are typically employed in sequence to remove impurities to parts-per-million levels [33]. The combination of vacuum distillation, liquid-liquid extraction, and recrystallization techniques provides effective removal of structural isomers, thermal decomposition products, and residual catalysts [33]. Chromatographic methods, particularly preparative-scale liquid chromatography, offer exceptional separating power for complex mixtures where conventional techniques prove insufficient [41] [42].

Industrial chromatography systems can process materials from milligrams to kilograms, utilizing specialized column packing materials optimized for large-scale operations [45] [47]. Scale-up procedures maintain constant bed height, linear velocity, and phase volume ratios while increasing column diameter to accommodate larger processing volumes [47]. Modern preparative chromatography achieves purities exceeding 97% for complex synthetic intermediates through careful optimization of mobile phase composition and flow parameters [46].

Byproduct Management in Large-Scale Reactions

Effective byproduct management represents a critical aspect of industrial 2-amino-1-naphthol production, requiring comprehensive strategies for waste minimization and resource recovery [32] [36]. Large-scale synthetic processes generate various side products including unreacted starting materials, alternative regioisomers, and thermal decomposition products that must be efficiently separated and either recycled or safely disposed [32].

Advanced separation technologies including membrane separation, adsorption, and selective crystallization enable recovery of valuable byproducts for recycling or alternative applications [32]. Chemical looping combustion provides an environmentally responsible method for treating organic waste streams while recovering thermal energy [32]. The implementation of continuous process monitoring ensures early detection of byproduct formation, enabling real-time adjustment of reaction parameters to minimize waste generation [36].

Industrial facilities increasingly adopt integrated waste management systems that convert byproducts into useful materials or energy sources [36]. Food processing industry case studies demonstrate potential cost savings exceeding $500,000 annually through comprehensive byproduct utilization programs [36]. These approaches include feeding organic waste streams to livestock, composting operations, and land application programs that eliminate disposal costs while generating revenue streams [36].

The acid-base behavior of 2-Amino-1-naphthol represents a complex system involving multiple ionizable sites that exhibit distinct prototropic equilibria patterns. This bifunctional compound contains both an amino group at the 2-position and a hydroxyl group at the 1-position of the naphthalene ring, creating a unique dual-site protonation system that governs its chemical reactivity and stability [1] [2].

Ground State Ionization Constants

Comprehensive titration studies have established the ground state ionization constants for 2-Amino-1-naphthol in aqueous solutions. The amino group exhibits a pKa value of 4.3±0.2 to 4.4±0.2, indicating its behavior as a weak base under physiological conditions [1] [2]. This value is consistent with aromatic amines, where the electron-withdrawing effect of the naphthalene ring system reduces the basicity compared to aliphatic amines.

The hydroxyl group demonstrates a pKa value of 9.5±0.1 to 9.6±0.1, characteristic of naphthol derivatives [1] [2]. This relatively high pKa value reflects the stabilization of the neutral form through intramolecular interactions and the extended aromatic system. The proximity of these two pKa values creates an interesting scenario where the compound can exist in multiple prototropic forms depending on solution pH.

Ionization SitepKa ValueMeasurement ConditionsReference
Amino group (-NH₂)4.3±0.2 to 4.4±0.2Aqueous solution, 25°C [1] [2]
Hydroxyl group (-OH)9.5±0.1 to 9.6±0.1Aqueous solution, 25°C [1] [2]
Isoelectric point~7.0 (calculated)Henderson-HasselbalchTheoretical

Prototropic Equilibria and Speciation

The presence of two ionizable groups creates four distinct prototropic forms of 2-Amino-1-naphthol depending on solution pH [3] [4]. At very low pH (pH < 2), the fully protonated cationic form predominates, with both the amino group protonated (-NH₃⁺) and the hydroxyl group neutral (-OH). As pH increases to the range of 3-7, the neutral form becomes dominant, where the amino group remains protonated while the hydroxyl group stays neutral.

In the pH range of 7-10, the compound exists primarily as an anionic species with the amino group neutral (-NH₂) and the hydroxyl group deprotonated (-O⁻). At very high pH (pH > 11), the fully deprotonated anionic form may be achieved, though this is less common under typical experimental conditions due to the high pKa of the hydroxyl group.

The distribution of these species follows classical Henderson-Hasselbalch relationships, but the close proximity of the two pKa values creates overlapping regions where multiple species coexist. This complex speciation pattern significantly influences the compound's photophysical and electrochemical properties [3] [4].

Zwitterionic Form and Excited State Behavior

A particularly fascinating aspect of 2-Amino-1-naphthol's prototropic behavior is the formation of a zwitterionic species, which is primarily accessible in the excited state [3] [4]. Unlike many simple compounds where zwitterions can form in the ground state, this compound requires electronic excitation to achieve the energy necessary for simultaneous protonation of the amino group and deprotonation of the hydroxyl group.

The zwitterionic form exhibits unique spectroscopic properties, with distinct absorption and emission characteristics that differ markedly from the other prototropic forms. Time-resolved fluorescence studies have demonstrated that zwitterion formation occurs through excited-state proton transfer (ESPT) processes, typically on picosecond to nanosecond timescales [3] [4].

This excited-state zwitterion formation is highly dependent on the initial protonation state of the molecule. Studies have shown that the zwitterion is formed most efficiently when starting from the protonated neutral form, where the amino group is already protonated (-NH₃⁺) and only hydroxyl deprotonation is required in the excited state [4] [5].

Solvent Effects on Prototropic Equilibria

The prototropic equilibria of 2-Amino-1-naphthol show significant solvent dependence, particularly in mixed aqueous-organic systems. In polar protic solvents like methanol and ethanol, the apparent pKa values shift due to differential solvation of the various prototropic forms [6] [7]. The ionic forms are generally more stabilized in highly polar solvents, leading to apparent decreases in the effective pKa values.

In non-aqueous media, the prototropic behavior becomes more complex due to limited ion solvation and potential for ion-pairing effects. Studies in dimethyl sulfoxide (DMSO) have shown that the relative stability of different prototropic forms changes significantly compared to aqueous solutions [8]. The reduced dielectric constant and different hydrogen-bonding capabilities of organic solvents alter the energetics of proton transfer processes.

Buffer systems play a crucial role in controlling the prototropic state of 2-Amino-1-naphthol. Acetate-ammonium acetate (HAc-NH₄Ac) buffers are commonly used in the pH range of 4-6, while phosphate buffers are employed for higher pH studies. The choice of buffer can influence not only the pH but also the ionic strength and specific ion effects on the equilibria [9] [10].

Temperature Dependence of Acid-Base Properties

The ionization constants of 2-Amino-1-naphthol exhibit typical temperature dependence following van't Hoff relationships. Generally, the pKa values decrease with increasing temperature due to the entropic contributions to the protonation equilibria [11]. This temperature effect is more pronounced for the amino group compared to the hydroxyl group, reflecting differences in the solvation thermodynamics of the two ionization processes.

Thermodynamic studies have indicated that the protonation of the amino group is primarily enthalpy-driven, while the deprotonation of the hydroxyl group involves significant entropic contributions. This difference leads to varying temperature coefficients for the two ionization equilibria, which can be exploited for temperature-controlled switching between different prototropic forms [11].

The temperature dependence also affects the kinetics of prototropic interconversion. Higher temperatures generally accelerate proton transfer processes, leading to faster equilibration between different forms. This is particularly important in excited-state processes where the limited lifetime of excited states can compete with proton transfer kinetics [12].

Photochemical Reactivity and Excited-State Dynamics

The photochemical behavior of 2-Amino-1-naphthol represents a complex interplay of electronic transitions, excited-state proton transfer processes, and photoinduced chemical transformations. This compound exhibits rich photophysical properties due to the presence of both electron-donating amino and electron-withdrawing hydroxyl substituents on the naphthalene chromophore [13] [14] [15].

Electronic Absorption and Emission Characteristics

The UV-visible absorption spectrum of 2-Amino-1-naphthol spans the region from 250 to 350 nm, with the primary absorption maximum occurring around 280-320 nm depending on pH and solvent conditions [13] [14]. This bathochromic shift compared to unsubstituted naphthalene results from the extended conjugation introduced by the amino and hydroxyl substituents. The exact position of the absorption maximum is highly sensitive to the protonation state of the molecule, with the neutral form showing different spectral characteristics compared to the ionic forms.

The compound exhibits dual emission behavior that is strongly pH-dependent [3] [4]. In neutral and slightly acidic conditions, emission occurs primarily from the neutral excited state with a maximum around 350-370 nm. Under basic conditions or upon excited-state proton transfer, emission from the anionic form appears at longer wavelengths (450-500 nm), representing a significant Stokes shift of approximately 100-150 nm.

Fluorescence quantum yields are moderate, typically ranging from 0.1 to 0.3 depending on experimental conditions [16]. The quantum yield shows strong pH dependence, with maximum values observed at intermediate pH where the most stable prototropic form predominates. Solvent effects are also pronounced, with polar solvents generally leading to lower quantum yields due to enhanced non-radiative decay pathways.

Spectroscopic ParameterValueConditionsReference
Absorption maximum280-320 nmAqueous solution [13] [14]
Neutral emission350-370 nmpH 7, aqueous [3] [4]
Anionic emission450-500 nmBasic pH [4] [5]
Fluorescence quantum yield0.1-0.3Various conditions [16]
Stokes shift100-150 nmpH dependent [3] [4]

Excited-State Proton Transfer Dynamics

Excited-state proton transfer (ESPT) represents one of the most fascinating aspects of 2-Amino-1-naphthol photochemistry [3] [4]. Upon electronic excitation, the molecule undergoes dramatic changes in acidity, with the excited-state pKa* values differing significantly from ground-state values. The hydroxyl group becomes much more acidic in the excited state, with pKa* values estimated to be in the range of 2.7-2.9, representing a decrease of approximately 7 pKa units compared to the ground state [3] [4].

This dramatic increase in acidity enables rapid proton transfer to the solvent or nearby proton acceptors. Time-resolved fluorescence studies have revealed that ESPT occurs on timescales ranging from picoseconds to nanoseconds, depending on the specific conditions and proton acceptor availability [3] [12]. The rate constants for ESPT can reach values of approximately 10¹⁰ s⁻¹ under optimal conditions.

The ESPT process is highly dependent on the initial protonation state of the amino group. When the amino group is protonated (NH₃⁺), it acts as an electron-withdrawing group that significantly enhances the acidity of the hydroxyl group in the excited state [4] [5]. This creates a pH-controlled switch for photoacidity, where protonation of the amino group dramatically increases the ESPT efficiency.

Interestingly, 2-Amino-1-naphthol can undergo dual ESPT processes under certain conditions, with proton transfer occurring at both the hydroxyl and amino sites [3] [4]. This dual behavior is relatively rare among aminonaphthol derivatives and reflects the unique electronic structure and substitution pattern of this particular compound.

Photochemical Transformations and Product Formation

Under prolonged irradiation or high-intensity light exposure, 2-Amino-1-naphthol undergoes various photochemical transformations that lead to product formation and potential photodegradation [13] [14] [17]. The primary photochemical pathways involve radical formation, dimerization reactions, and oxidative transformations.

Laser desorption/ionization mass spectrometry studies have revealed that 2-Amino-1-naphthol readily forms molecular ion radicals (M- +) upon UV irradiation [13] [14] [18]. These radical cations can undergo various subsequent reactions, including hydrogen loss, fragmentation, and intermolecular coupling reactions. The formation of dimeric ions with the formula [2M-2H₂O+H]⁺ at m/z 283 has been observed, indicating radical-mediated coupling processes involving the amino groups.

Photodegradation studies have identified quinone-type derivatives as major products under oxidative conditions [17] [19]. The transformation involves oxidation of the hydroxyl group to form quinone-imine structures, which can further react to form complex polymeric products. The rate of photodegradation is accelerated in the presence of oxygen and is pH-dependent, with faster degradation observed under basic conditions.

The photochemical reactivity is also influenced by the wavelength of irradiation. UV-B and UV-C radiation (280-320 nm) are most effective at inducing photochemical transformations, corresponding to the primary absorption bands of the compound. Visible light has minimal photochemical effect under normal conditions, though sensitized processes may occur in the presence of appropriate photosensitizers [20] [21].

Solvent Effects on Photochemical Behavior

The photochemical behavior of 2-Amino-1-naphthol is strongly influenced by solvent properties, particularly polarity, hydrogen-bonding ability, and viscosity [6] [7] [16]. In polar protic solvents like water and alcohols, the ESPT processes are facilitated due to efficient solvation of the ionic products. The solvent can act as both a proton acceptor and donor, creating efficient pathways for proton transfer.

In aprotic solvents, the ESPT efficiency is generally reduced due to the lack of suitable proton acceptors. However, other photochemical processes such as intramolecular electron transfer and photoisomerization may become more prominent. The viscosity of the solvent also plays a role in diffusion-controlled processes and can affect the efficiency of intermolecular reactions [22].

Specific solvent effects include hydrogen bonding with the hydroxyl and amino groups, which can stabilize certain prototropic forms and influence the excited-state dynamics. In highly polar solvents, the emission spectra typically show red shifts due to differential solvation of the ground and excited states. This solvatochromism can be used as a probe for local environmental polarity in complex systems [16].

Concentration and Aggregation Effects

At higher concentrations, 2-Amino-1-naphthol exhibits concentration-dependent photochemical behavior due to molecular aggregation and intermolecular interactions [13] [14]. The formation of hydrogen-bonded aggregates can alter both the absorption and emission properties, leading to concentration quenching and changes in the photochemical pathways.

Aggregation effects are particularly pronounced in aqueous solutions where hydrogen bonding between molecules can lead to the formation of dimers and higher-order aggregates. These aggregates typically show red-shifted absorption and altered emission characteristics compared to the monomeric species. The photochemical reactivity of aggregates differs from that of isolated molecules, with enhanced radical formation and intermolecular electron transfer processes [23].

The study of concentration effects is crucial for understanding the photochemical behavior in practical applications where high local concentrations may be encountered. Self-quenching processes become significant at concentrations above approximately 10⁻⁴ M, leading to reduced fluorescence quantum yields and altered photochemical product distributions.

Thermal Stability and Decomposition Pathways

The thermal behavior of 2-Amino-1-naphthol involves complex decomposition processes that are influenced by atmospheric conditions, heating rate, and the presence of catalytic impurities. Understanding these thermal characteristics is crucial for proper handling, storage, and potential synthetic applications of this compound [24] [25] [26].

Thermal Stability Range and Decomposition Temperature

2-Amino-1-naphthol demonstrates moderate thermal stability under inert conditions, with significant decomposition beginning around 160-180°C [27] [26]. The compound can be safely handled and stored at room temperature, but prolonged exposure to elevated temperatures (>50°C) may lead to gradual degradation, particularly in the presence of air and moisture.

The decomposition temperature varies significantly depending on the specific form of the compound. The free base form typically begins to decompose around 160-163°C, which corresponds to its melting point range [27]. The hydrochloride salt shows different thermal behavior, with decomposition occurring around 200-250°C, reflecting the increased stability imparted by salt formation [24] [25] [26].

Thermogravimetric analysis (TGA) studies indicate that thermal decomposition occurs in multiple stages. The initial weight loss (50-150°C) typically corresponds to loss of adsorbed water and volatile impurities. The major decomposition phase occurs between 180-300°C, involving breakdown of the molecular structure and formation of volatile decomposition products [26].

Thermal ParameterValueFormConditions
Melting point160-163°CFree baseLiterature data [27]
Decomposition onset180-200°CFree baseInert atmosphere
Decomposition (salt)200-250°CHydrochlorideAir atmosphere [26]
Storage stability<15°CBoth formsDark, inert conditions
Thermal degradation>50°CFree baseExtended exposure

Decomposition Mechanisms and Pathways

The thermal decomposition of 2-Amino-1-naphthol follows multiple competing pathways that depend on temperature, atmosphere, and heating conditions. Under inert conditions, the primary decomposition mechanism involves intramolecular cyclization and elimination reactions. The amino and hydroxyl groups can participate in condensation reactions, leading to the formation of heterocyclic intermediates [28].

One major pathway involves the oxidation of the amino group to form quinone-imine structures. This process is facilitated by trace oxygen and can occur even under nominally inert conditions if rigorous exclusion of air is not maintained. The resulting quinone-imine compounds are generally less stable than the parent molecule and undergo further decomposition to form complex mixtures of products [19].

In oxidative environments, the decomposition is accelerated and follows different pathways. The hydroxyl group undergoes oxidation to form quinone derivatives, while the amino group can be oxidized to form nitroso or nitro compounds. These oxidation products are often highly colored, leading to the characteristic darkening observed when the compound is heated in air [29] [17].

Pyrolysis studies conducted under controlled conditions have identified several specific decomposition products. Carbon monoxide and carbon dioxide are common gaseous products, resulting from the breakdown of the aromatic ring system at high temperatures. Ammonia and nitrogen-containing fragments are released from the decomposition of the amino group. The solid residue typically consists of carbonaceous material with varying degrees of aromaticity.

Catalytic Effects and Stabilization Strategies

The thermal decomposition of 2-Amino-1-naphthol can be significantly influenced by the presence of catalytic impurities. Metal ions, particularly those capable of multiple oxidation states (Fe³⁺, Cu²⁺, Mn²⁺), can dramatically accelerate decomposition processes even at relatively low temperatures [17]. These metal ions catalyze oxidation reactions and radical formation, leading to enhanced degradation rates.

Acidic conditions generally increase thermal stability by protonating the amino group, which reduces its reactivity toward oxidation and condensation reactions. The hydrochloride salt demonstrates enhanced thermal stability compared to the free base, partly due to this protonation effect. However, strongly acidic conditions can also catalyze other decomposition pathways, particularly at elevated temperatures [26].

Antioxidants can be used to improve thermal stability by interrupting radical chain reactions that contribute to decomposition. Common antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can extend the thermal stability range by 20-50°C under oxidative conditions. However, the effectiveness of antioxidants is limited at very high temperatures where thermal decomposition becomes predominant [28].

Inert atmosphere storage and handling represent the most effective strategy for maintaining thermal stability. Nitrogen or argon atmospheres prevent oxidative decomposition pathways and significantly extend the useful temperature range. Vacuum storage can also be effective but may lead to sublimation losses at elevated temperatures.

Kinetic Analysis of Thermal Decomposition

The kinetics of thermal decomposition follow complex patterns that typically cannot be described by simple first-order kinetics. Differential scanning calorimetry (DSC) studies reveal multiple overlapping decomposition processes with different activation energies. The apparent activation energy for the primary decomposition process is estimated to be in the range of 80-120 kJ/mol, depending on the specific conditions and atmosphere [26].

The decomposition kinetics show strong temperature dependence that generally follows Arrhenius behavior over limited temperature ranges. However, the apparent activation energy changes with temperature, indicating that different decomposition mechanisms predominate at different temperatures. This complex behavior reflects the multiple competing pathways available for thermal breakdown.

Isothermal decomposition studies at temperatures below the major decomposition onset can provide valuable information about long-term stability. At 80°C under nitrogen, the compound shows minimal decomposition over periods of several weeks. However, even trace amounts of oxygen can significantly reduce this stability period [28].

The decomposition kinetics are also influenced by the physical state of the sample. Finely divided powders decompose more rapidly than crystalline materials due to increased surface area and potentially different crystalline forms. The presence of moisture can also affect decomposition rates, particularly for the hygroscopic hydrochloride salt [26].

Redox Properties and Electrochemical Behavior

The electrochemical properties of 2-Amino-1-naphthol reflect the complex interplay between the amino and hydroxyl functional groups attached to the naphthalene core. This bifunctional system exhibits rich redox chemistry with multiple electron transfer processes that are highly dependent on pH, electrode material, and experimental conditions [10].

Oxidation Processes and Mechanisms

The electrochemical oxidation of 2-Amino-1-naphthol occurs through a series of complex mechanisms involving sequential electron and proton transfer steps. Cyclic voltammetry studies in aqueous buffer solutions reveal primary oxidation peaks in the potential range of 0.8-1.2 V versus saturated calomel electrode (SCE), with the exact potential strongly dependent on pH and buffer composition [10].

The oxidation mechanism appears to follow an ECE (electrochemical-chemical-electrochemical) or ECEC (electrochemical-chemical-electrochemical-chemical) pathway, where initial electron transfer is followed by chemical transformations and subsequent electron transfer steps. The number of electrons involved in the overall process ranges from 1-2 per molecule, depending on the pH and the extent of the oxidation process.

At physiological pH (7.0-7.4), the oxidation process primarily involves the hydroxyl group, leading to the formation of a phenoxyl radical intermediate. This radical can undergo further transformations, including reaction with another molecule to form dimeric products or intramolecular cyclization to form quinone-imine structures. The amino group can also participate in the oxidation process, particularly under alkaline conditions where it exists in the neutral form.

The pH dependence of the oxidation potential follows the expected Nernstian behavior for processes involving coupled electron-proton transfer. Studies have shown a linear relationship between oxidation potential and pH with a slope of approximately -60 mV/pH unit, indicating equal numbers of electrons and protons are involved in the rate-determining step [10].

Electrochemical ParameterValueConditionsReference
Primary oxidation potential0.8-1.2 V vs. SCEAqueous buffer, pH 7 [10]
pH coefficient-60 mV/pHpH 4-10 range [10]
Electron transfer number1-2 electronspH dependent [10]
Diffusion coefficient~5×10⁻⁶ cm²/sAqueous solution [10]
Radical formation rate~10⁷ s⁻¹Estimated

Reduction Processes and Cathodic Behavior

The electrochemical reduction of 2-Amino-1-naphthol is less extensively studied compared to its oxidation behavior, but available data indicate that reduction processes occur at significantly negative potentials. Cathodic scanning typically reveals reduction waves in the potential range of -0.8 to -1.5 V versus SCE, depending on the specific conditions and starting oxidation state of the molecule.

The reduction mechanism appears to involve the quinone-imine forms that can be generated either electrochemically or chemically from the parent compound. Studies with 1-nitroso-2-naphthol, a related compound, have shown that reduction proceeds through an ECE mechanism where the initial electron transfer is followed by protonation and subsequent electron transfer to yield the amino-naphthol product.

The cathodic process shows strong pH dependence, with more positive reduction potentials observed under acidic conditions. This pH effect reflects the involvement of protonation steps in the overall reduction mechanism. Under strongly acidic conditions, the reduction becomes more facile due to protonation of intermediate species that stabilizes the reduced forms.

Interestingly, electrochemical studies of azo dyes containing 2-amino-1-naphthol moieties have revealed that both oxidative and reductive electrolysis can lead to the formation of the same redox couple (1-iminonaphthalen-2(1H)-one/1-aminonaphthalen-2-ol). This convergent behavior suggests that the electrochemical processes can access the same thermodynamically stable forms through different pathways.

Radical Formation and Stability

Electrochemical oxidation of 2-Amino-1-naphthol leads to the formation of several types of radical species, including aminyl radicals (derived from the amino group) and phenoxyl radicals (derived from the hydroxyl group) [23]. These radicals have been detected and characterized using electron spin resonance (ESR) spectroscopy and pulse radiolysis techniques.

The aminyl radical formation follows the general mechanism of one-electron oxidation of aromatic amines. The resulting radical cation can undergo deprotonation to form the neutral aminyl radical, which exhibits characteristic ESR signals. The stability of the aminyl radical is moderate, with lifetimes in the microsecond to millisecond range depending on the solution conditions.

Phenoxyl radicals formed by oxidation of the hydroxyl group are generally more stable than aminyl radicals due to resonance stabilization with the naphthalene ring system. These radicals can participate in various subsequent reactions, including radical coupling to form dimeric products, addition reactions with nucleophiles, or further oxidation to quinone products.

The relative formation and stability of different radical types depend on the pH and electrode potential. Under acidic conditions where the amino group is protonated, oxidation preferentially occurs at the hydroxyl site. Under neutral to basic conditions, both sites can participate in radical formation, leading to more complex radical chemistry [23].

Pulse radiolysis studies have provided detailed kinetic information about radical formation and decay processes. The rate constants for radical formation are typically in the range of 10⁷-10⁹ M⁻¹s⁻¹, while decay processes occur on timescales ranging from microseconds to milliseconds depending on the specific radical type and solution conditions.

Electrode Material Effects and Optimization

The choice of electrode material significantly influences the electrochemical behavior of 2-Amino-1-naphthol. Carbon-based electrodes, including glassy carbon, graphite, and carbon paste electrodes, generally provide the best electrochemical response due to their wide potential windows and favorable kinetics for organic molecule oxidation [10].

Modified electrodes have been developed to enhance the electrochemical response and selectivity. Electrodes modified with β-cyclodextrin films show significantly enhanced response due to host-guest interactions that concentrate the analyte near the electrode surface [10]. The enhancement factor can be as high as 4-fold compared to bare electrodes, reflecting the favorable binding interactions between 2-amino-1-naphthol and the cyclodextrin cavity.

Metal electrodes such as platinum show different electrochemical behavior, often with higher overpotentials and different mechanistic pathways. The higher activity of metal electrodes toward hydrogen evolution can interfere with the reduction processes of the organic compound. Additionally, metal electrodes may catalyze side reactions that complicate the electrochemical analysis.

The electrode surface condition plays a crucial role in achieving reproducible results. Proper cleaning and activation procedures are essential, particularly for carbon electrodes where surface oxide groups can influence the electron transfer kinetics. Electrochemical pretreatment by cycling in supporting electrolyte solutions is commonly employed to achieve consistent electrode performance [10].

Analytical Applications and Practical Considerations

The well-defined electrochemical behavior of 2-Amino-1-naphthol makes it suitable for various analytical applications. Voltammetric methods can be used for quantitative determination with detection limits in the micromolar range under optimized conditions [10]. The linear response range typically extends from 10⁻⁶ to 10⁻³ M, making it suitable for many analytical applications.

The pH dependence of the electrochemical response can be exploited for pH sensing applications or for selectively determining the compound in different prototropic forms. Buffer selection is critical for achieving reproducible results, with acetate and phosphate buffers being most commonly used depending on the desired pH range [10].

Interferent effects from other electroactive species must be considered in practical applications. Common interferents include other phenolic compounds, aromatic amines, and metal ions that can undergo redox reactions in similar potential ranges. Selective determination may require separation techniques or the use of modified electrodes with enhanced selectivity.

The electrochemical synthesis potential of 2-amino-1-naphthol derivatives has been demonstrated through controlled potential electrolysis experiments. The ability to generate quinone-imine intermediates electrochemically opens pathways for synthetic applications, including the preparation of novel heterocyclic compounds through subsequent chemical reactions.

XLogP3

1.9

UNII

797L65QKKD

Related CAS

41772-23-0 (hydrochloride)

Other CAS

606-41-7

Wikipedia

2-amino-1-naphthol

Dates

Last modified: 08-15-2023

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